[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl](propyl)amine
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of reduced pyrazole derivatives .
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine stands out due to its unique combination of substituents, which imparts distinct chemical and biological properties. The presence of the propylamine group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-11-8-10-9(3)7-12-13(10)5-2/h7,11H,4-6,8H2,1-3H3 |
InChI Key |
ONJLPMFOPAUNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=NN1CC)C |
Origin of Product |
United States |
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